

Application Notes and Protocols: Propane-1,2,3-triol in Topical Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: propane-1,2,3-triol

Cat. No.: B13761041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-triol, commonly known as glycerol, is a simple polyol compound that is widely utilized in topical and transdermal drug delivery systems.^{[1][2][3]} Its prevalence in dermatological and cosmetic formulations stems from its multifaceted properties as a humectant, solvent, emollient, and penetration enhancer.^{[4][5][6]} Glycerol's ability to attract and retain moisture is crucial for maintaining skin hydration and supporting the integrity of the skin barrier.^{[7][8]} Furthermore, it can modulate the structure of the stratum corneum, facilitating the permeation of active pharmaceutical ingredients (APIs) into the skin.^{[9][10]} This document provides detailed application notes and experimental protocols for the use of **propane-1,2,3-triol** in the formulation of topical drug delivery vehicles.

Key Applications and Mechanisms of Action

Propane-1,2,3-triol serves several key functions in topical formulations:

- **Humectant and Moisturizer:** Glycerol is highly hygroscopic, meaning it attracts and binds water from the atmosphere and deeper layers of the skin.^{[5][11]} This property helps to hydrate the stratum corneum, improving skin smoothness and elasticity.^{[8][12]} Adequate hydration is essential for the proper functioning of skin enzymes and maintaining a healthy skin barrier.^[11]

- Skin Barrier Enhancement: Glycerol plays a vital role in maintaining and restoring the skin's barrier function.[5][7] It helps to stabilize the lipid structures within the stratum corneum and promotes the repair of damaged skin.[7][11] Studies have shown that glycerol can accelerate the recovery of the skin barrier after damage, as indicated by reduced transepidermal water loss (TEWL).[7]
- Penetration Enhancer: By hydrating the stratum corneum and potentially interacting with the intercellular lipids, glycerol can enhance the penetration of other ingredients in a formulation.[9][11] This makes it a valuable excipient for improving the delivery of APIs to their target sites within the skin.[13]
- Solvent and Co-solvent: Due to its hydroxyl groups, glycerol is miscible with water and can act as a solvent or co-solvent for various APIs, improving their solubility and stability in formulations.[14]
- Anti-irritant Properties: Glycerol has been shown to possess anti-irritant properties, making it suitable for use in formulations intended for sensitive skin.[4][5]

Data Presentation

Table 1: Effect of Glycerol Concentration on Skin Hydration

Glycerol Concentration (%)	Change in Stratum Corneum Water Content	Reduction in Transepidermal Water Loss (TEWL)	Reference(s)
3	Significant increase	-	[8]
5	Maintained elevated moisture for up to 24 hours	-	[7]
10	Significant increase	Significant reduction	[8]
20-40	Enhanced benefits for dry skin	-	[12]

Table 2: Influence of Glycerol on the Permeation of Selected Drugs

Drug	Formulation Type	Glycerol Concentration (%)	Effect on Permeation (Flux)	Reference(s)
Ketoprofen	Patch	Not specified (increasing amounts)	Increased flux with higher glycerol concentration	[9]
Cinnarizine	Hydrogel	Not specified	Increased permeation	[13]
Cinnarizine	O/W Emulsion	Not specified	Highest effect among tested enhancers	[13]
Triptolide	Glycerosomes	20 (V/V)	Significantly increased transdermal delivery compared to conventional liposomes	[15][16]
Diclofenac Sodium	Glycerosomes	20	Increased transdermal delivery	[15]

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Signaling pathway of glycerol's effect on skin barrier function.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for topical gel formulation and evaluation.

Experimental Protocols

Protocol 1: Preparation of a Topical Hydrogel with Propane-1,2,3-triol

Objective: To prepare a stable and homogenous topical hydrogel containing a model API, with **propane-1,2,3-triol** as a humectant and penetration enhancer.

Materials:

- Active Pharmaceutical Ingredient (API)
- Gelling agent (e.g., Carbopol 940, HPMC K15M)
- **Propane-1,2,3-triol** (Glycerol)
- Co-solvent (e.g., Propylene glycol, Ethanol), if required
- Neutralizing agent (e.g., Triethanolamine for Carbopol)
- Preservative (e.g., Methylparaben, Propylparaben)
- Purified water
- Magnetic stirrer with hot plate
- pH meter
- Viscometer

Procedure:

- Preparation of the Gel Base: a. Accurately weigh the required amount of gelling agent. b. Disperse the gelling agent in a portion of purified water with continuous stirring using a magnetic stirrer to avoid lump formation. This may be done at room temperature or with gentle heating depending on the gelling agent.^[10] For Carbopol, this is typically a cold dispersion. c. In a separate beaker, dissolve the preservative in a small amount of heated purified water and allow it to cool.

- Incorporation of API and Glycerol: a. In another beaker, dissolve the accurately weighed API in a suitable solvent or co-solvent. b. Add the required amount of **propane-1,2,3-triol** to the API solution and mix well. c. Add the preservative solution to the API-glycerol mixture.
- Formation of the Gel: a. Slowly add the API-glycerol-preservative mixture to the aqueous dispersion of the gelling agent with continuous stirring. b. If using Carbopol, neutralize the dispersion by adding a neutralizing agent (e.g., triethanolamine) dropwise until a clear, viscous gel is formed.[17] c. Continue stirring until a homogenous gel is obtained.
- Final Adjustments and Quality Control: a. Check the pH of the final formulation and adjust if necessary to a skin-compatible pH (typically 4.5-6.5).[18] b. Visually inspect the gel for clarity, homogeneity, and the presence of any particles.[14] c. Measure the viscosity of the gel using a suitable viscometer. d. Determine the drug content uniformity by taking samples from different parts of the gel and analyzing them using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell

Objective: To evaluate the release rate of the API from the prepared topical gel.

Materials:

- Franz diffusion cell apparatus
- Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal skin (e.g., rat, pig)
- Receptor medium (e.g., phosphate buffer pH 7.4)[14]
- Prepared topical gel
- Magnetic stirrer
- Water bath or heating block to maintain temperature at $32 \pm 0.5^{\circ}\text{C}$ or $37 \pm 0.5^{\circ}\text{C}$ [19]
- Syringes and vials for sample collection

- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation of the Franz Diffusion Cell: a. Equilibrate the synthetic membrane or excised skin in the receptor medium for at least 30 minutes before mounting. b. Mount the membrane/skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment. c. Fill the receptor compartment with a known volume of pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. d. Place a small magnetic stir bar in the receptor compartment and place the cell in the heating block/water bath set to the desired temperature. Allow the system to equilibrate.
- Application of the Formulation: a. Accurately weigh a specific amount of the topical gel (e.g., 0.5 g) and apply it uniformly to the surface of the membrane in the donor compartment.[14]
- Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium (e.g., 1 mL) from the sampling arm. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[20]
- Sample Analysis: a. Analyze the collected samples for drug concentration using a validated analytical method.
- Data Analysis: a. Calculate the cumulative amount of drug released per unit area (e.g., $\mu\text{g}/\text{cm}^2$) at each time point. b. Plot the cumulative amount of drug released versus time to determine the release profile. c. Calculate the drug release rate (flux) from the slope of the linear portion of the plot.

Protocol 3: Ex Vivo Skin Permeation Study

Objective: To assess the permeation of the API through the skin from the topical formulation.

Materials:

- Same as Protocol 2, but with full-thickness excised animal skin (e.g., rat, pig).
- Nitric acid and hydrogen peroxide (for skin digestion, if required)[21]

Procedure:

- Skin Preparation: a. Excise the skin from the animal (e.g., abdominal skin of a rat). b. Carefully remove any subcutaneous fat and connective tissue. c. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
- Permeation Study: a. Follow the same procedure as outlined in Protocol 2 for the Franz diffusion cell setup, sample application, and sampling.
- Quantification of Drug in Skin (Optional): a. At the end of the experiment (e.g., after 24 hours), dismount the skin from the diffusion cell. b. Wash the skin surface thoroughly with a suitable solvent to remove any residual formulation. c. Digest the skin using a mixture of nitric acid and hydrogen peroxide.[\[21\]](#) d. Analyze the resulting solution for drug content to determine the amount of drug retained in the skin.
- Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area over time. b. Determine the steady-state flux (J_{ss}) from the slope of the linear region of the cumulative amount permeated versus time plot. c. Calculate the permeability coefficient (K_p) and lag time.

Conclusion

Propane-1,2,3-triol is a versatile and indispensable excipient in the formulation of topical drug delivery vehicles. Its ability to hydrate the skin, enhance the skin barrier, and promote drug penetration makes it a valuable component in creams, gels, lotions, and other topical systems. [\[22\]](#) The provided application notes and detailed protocols offer a framework for researchers and formulation scientists to effectively utilize glycerol in the development of safe and efficacious topical products. Further optimization of glycerol concentration and formulation composition is often necessary to achieve the desired product characteristics and therapeutic outcomes for a specific API.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cremeroleo.de [cremeroleo.de]
- 2. PROPANE-1,2,3-TRIOL | Drug Information, Uses, Side Effects, Chemistry | [PharmaCompass.com](http://pharmacompass.com) [pharmacompass.com]
- 3. Structural formula propane-1,2,3-triol – mercurhandel GmbH mercuroleo.com
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of Glycerol on Skin Barrier Function in Dermatological Treatments eureka.patsnap.com
- 6. Glycerol as a Carrier in Targeted Drug Delivery Systems eureka.patsnap.com
- 7. consensus.app [consensus.app]
- 8. cosmesticallyactive.com [cosmesticallyactive.com]
- 9. repository.unej.ac.id [repository.unej.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. laballey.com [laballey.com]
- 12. nextstepsinderm.com [nextstepsinderm.com]
- 13. Influence of Vehicles and Penetration Enhancers on the Permeation of Cinnarizine Through the Skin - PMC pmc.ncbi.nlm.nih.gov
- 14. ijprajournal.com [ijprajournal.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Application Notes and Protocols: Propane-1,2,3-triol in Topical Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13761041#propane-1-2-3-triol-in-the-formulation-of-topical-drug-delivery-vehicles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com